molecular formula C12H20N2O4S2 B2607950 N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923184-89-8

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No.: B2607950
CAS No.: 923184-89-8
M. Wt: 320.42
InChI Key: BQFQJLDYGOWNTD-UHFFFAOYSA-N
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Description

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is an organic compound with the molecular formula C12H20N2O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide typically involves the sulfonation of a tetramethylbenzene derivative followed by the introduction of the sulfonamide group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with a suitable amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,4,6-trimethylphenyl)ethylenediamine
  • N,N’-Dimesityl-1,2-ethanediamine
  • N1,N2-Dimesitylethane-1,2-diamine

Uniqueness

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to its specific combination of methyl and sulfonamide groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N,2,4,6-tetramethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2/c1-8-7-9(2)12(20(17,18)13-4)10(3)11(8)14(5)19(6,15)16/h7,13H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFQJLDYGOWNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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